5-Formylindole-CE Phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H50N3O7P |

|---|---|

Molecular Weight |

763.9 g/mol |

IUPAC Name |

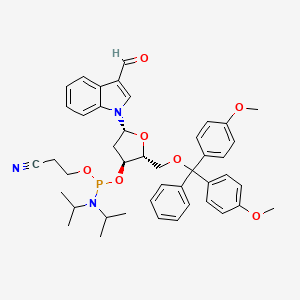

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C44H50N3O7P/c1-31(2)47(32(3)4)55(52-26-12-25-45)54-41-27-43(46-28-33(29-48)39-15-10-11-16-40(39)46)53-42(41)30-51-44(34-13-8-7-9-14-34,35-17-21-37(49-5)22-18-35)36-19-23-38(50-6)24-20-36/h7-11,13-24,28-29,31-32,41-43H,12,26-27,30H2,1-6H3/t41-,42+,43+,55?/m0/s1 |

InChI Key |

AJFOLTOXFRVENP-ARCMRJPPSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C6=CC=CC=C65)C=O |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C6=CC=CC=C65)C=O |

Origin of Product |

United States |

Foundational & Exploratory

5-Formylindole-CE Phosphoramidite: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of 5-Formylindole-CE Phosphoramidite (B1245037), a key reagent for the introduction of aldehyde functionalities into synthetic oligonucleotides. The document details its chemical structure, physical properties, and a generalized synthesis protocol. It further elaborates on the standard procedure for its incorporation into oligonucleotides via automated solid-phase synthesis and subsequent post-synthesis modifications. Methodologies for the purification and characterization of the resulting aldehyde-modified oligonucleotides are also discussed, providing researchers, scientists, and drug development professionals with a comprehensive resource for utilizing this versatile chemical tool.

Introduction to 5-Formylindole-CE Phosphoramidite

This compound is a specialized chemical building block used in the synthesis of modified oligonucleotides.[1] Its core utility lies in the introduction of a reactive aldehyde group at a specific position within a DNA or RNA sequence. This aldehyde moiety serves as a chemical handle for the covalent attachment of various molecules, such as reporter labels (fluorophores, quenchers), affinity tags (biotin), or therapeutic payloads, through reactions with primary amines, hydrazines, or semicarbazides.[1][2] The ability to functionalize oligonucleotides with such precision is crucial for a wide range of applications in molecular biology, diagnostics, and drug development.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These parameters are essential for its proper handling, storage, and use in automated oligonucleotide synthesis.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Molecular Formula | C₄₄H₅₀N₃O₇P | [3] |

| Molecular Weight | 763.86 g/mol | [3] |

| CAS Number | 460355-05-9 | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | |

| Storage Conditions | -20°C, under inert atmosphere |

Synthesis of this compound

Generalized Experimental Protocol:

-

Synthesis of the 5-Formylindole Precursor: This step typically starts with a suitable indole (B1671886) derivative. The formyl group can be introduced at the 5-position through various formylation reactions, such as the Vilsmeier-Haack reaction. The precursor would also incorporate a linker arm with a hydroxyl group that is protected with a dimethoxytrityl (DMT) group.

-

Phosphitylation: The DMT-protected 5-formylindole derivative is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 5-(ethylthio)-1H-tetrazole in an anhydrous solvent (e.g., acetonitrile) to yield the final this compound.

-

Purification: The crude product is purified using silica (B1680970) gel column chromatography to obtain the high-purity phosphoramidite required for oligonucleotide synthesis.

Incorporation into Oligonucleotides

This compound is incorporated into oligonucleotides using standard automated solid-phase synthesis based on phosphoramidite chemistry.[7] The process involves a cycle of four chemical reactions for each monomer addition.

Experimental Protocol for Incorporation:

-

Preparation: Dissolve the this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the vial on a designated port of the DNA/RNA synthesizer.

-

Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer, specifying the coupling of the 5-Formylindole phosphoramidite at the desired position.

-

Synthesis Cycle:

-

Deblocking: The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed with an acid (e.g., trichloroacetic acid).

-

Coupling: The this compound is activated with a catalyst (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).

-

-

Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a base (e.g., concentrated ammonium (B1175870) hydroxide).

Post-Synthesis Modification of Aldehyde-Modified Oligonucleotides

The aldehyde group introduced by the 5-Formylindole moiety allows for a variety of post-synthesis conjugation reactions. The most common reaction is with primary amine-containing molecules to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage.

General Protocol for Amine Conjugation:

-

Oligonucleotide Preparation: Dissolve the purified aldehyde-modified oligonucleotide in a suitable buffer (e.g., phosphate buffer, pH 7-8).

-

Amine Solution: Prepare a solution of the amine-containing molecule (e.g., a fluorescent dye, biotin-amine) in a compatible solvent (e.g., DMSO).

-

Conjugation Reaction: Add the amine solution to the oligonucleotide solution. The reaction is typically carried out at room temperature for several hours to overnight.

-

Reduction (Optional but Recommended): To form a stable linkage, the resulting Schiff base is reduced using a mild reducing agent such as sodium cyanoborohydride.

-

Purification: The conjugated oligonucleotide is purified from excess reagents by methods such as HPLC or gel electrophoresis.

Purification and Characterization of Modified Oligonucleotides

Purification

High-performance liquid chromatography (HPLC) is the most common method for purifying modified oligonucleotides, offering high resolution and purity.[8][9][10][11]

-

Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. It is highly effective for purifying oligonucleotides containing hydrophobic modifications like the 5-formylindole group and is suitable for both small and large-scale purification.[8][9][10]

-

Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length. It provides excellent resolution for separating full-length products from shorter failure sequences.[8][10]

Characterization

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the modified oligonucleotide, verifying the successful incorporation of the 5-formylindole moiety and any subsequent conjugations.[12][13] Tandem mass spectrometry (MS/MS) can be used to confirm the sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (¹H, ¹³C, ³¹P) can be employed for detailed structural characterization of the modified oligonucleotide, confirming the covalent structure and stereochemistry.[14][15]

Applications

The ability to introduce a reactive aldehyde group into oligonucleotides opens up a vast array of applications, including:

-

Fluorescent Labeling: Covalent attachment of fluorescent dyes for use as probes in techniques like fluorescence in situ hybridization (FISH), real-time PCR, and fluorescence resonance energy transfer (FRET).

-

Bioconjugation: Linking oligonucleotides to proteins, antibodies, or other biomolecules for applications in diagnostics, targeted drug delivery, and affinity purification.

-

Surface Immobilization: Attaching oligonucleotides to solid surfaces, such as microarrays or nanoparticles, for the development of biosensors and diagnostic platforms.

-

Therapeutic Development: Conjugation of therapeutic agents or delivery vehicles to antisense oligonucleotides or siRNAs to enhance their efficacy and targeting.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Aldehyde Modified Oligo Synthesis [biosyn.com]

- 3. glenresearch.com [glenresearch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. twistbioscience.com [twistbioscience.com]

- 8. oligofastx.com [oligofastx.com]

- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. labcluster.com [labcluster.com]

- 11. sg.idtdna.com [sg.idtdna.com]

- 12. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]

In-Depth Technical Guide: 5-Formylindole-CE Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Formylindole-CE Phosphoramidite (B1245037), a key reagent for the chemical modification of oligonucleotides. This document details its chemical properties, experimental protocols for its use in oligonucleotide synthesis and subsequent conjugation reactions, and a visual representation of the experimental workflow.

Core Properties and Specifications

5-Formylindole-CE Phosphoramidite is a phosphoramidite reagent used in automated solid-phase oligonucleotide synthesis to introduce an aldehyde functional group, typically at the 5'-terminus of a DNA or RNA strand.[1] This aldehyde group serves as a reactive handle for the covalent attachment of various molecules, such as peptides, labels, or other small molecules, through the formation of stable linkages.[1][2]

Quantitative Data Summary

| Property | Value |

| Molecular Weight | 763.86 g/mol [1] |

| Chemical Formula | C44H50N3O7P[1] |

| CAS Number | 460355-05-9[1] |

Experimental Protocols

The use of this compound involves two main stages: the incorporation of the phosphoramidite into the oligonucleotide during synthesis and the post-synthetic conjugation of the resulting aldehyde-modified oligonucleotide with a molecule of interest.

I. Incorporation of this compound into Oligonucleotides

This protocol describes the standard procedure for incorporating this compound at the 5'-end of an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

-

This compound

-

Anhydrous acetonitrile (B52724) (synthesis grade)

-

Standard DNA or RNA phosphoramidites (A, C, G, T/U)

-

Standard synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Automated DNA/RNA synthesizer

Methodology:

-

Preparation of the Phosphoramidite Solution:

-

Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.

-

Install the vial on a designated port on the synthesizer.

-

-

Automated Oligonucleotide Synthesis:

-

Program the desired oligonucleotide sequence into the synthesizer.

-

The synthesis is performed using standard phosphoramidite chemistry cycles for each monomer addition, including the terminal 5-Formylindole modification.[][4]

-

Coupling Step: No changes are required from the standard coupling method recommended by the synthesizer manufacturer for the incorporation of this compound.[1]

-

-

Cleavage and Deprotection:

-

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected.

-

No alterations to the standard deprotection methods (e.g., using concentrated ammonium (B1175870) hydroxide) are necessary, as the formyl group on the indole (B1671886) ring does not have a protecting group.[1]

-

-

Purification:

-

The crude aldehyde-modified oligonucleotide can be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

II. Post-Synthetic Conjugation to a Hydrazine-Containing Molecule

This protocol provides a representative method for the conjugation of a 5'-aldehyde-modified oligonucleotide with a molecule containing a hydrazine (B178648) or hydrazide group to form a stable hydrazone linkage.[2]

Materials:

-

Purified 5'-aldehyde-modified oligonucleotide

-

Hydrazine or hydrazide-functionalized molecule of interest (e.g., a peptide, dye)

-

Ammonium acetate (B1210297) buffer (e.g., 10 mM, pH 4.0-4.5)

-

(Optional) Sodium cyanoborohydride (NaBH3CN) for reduction of Schiff bases if reacting with an amine.

Methodology:

-

Reaction Setup:

-

Dissolve the purified 5'-aldehyde-modified oligonucleotide in the ammonium acetate buffer.

-

Add a molar excess (e.g., 10-50 equivalents) of the hydrazine-functionalized molecule to the oligonucleotide solution.

-

-

Incubation:

-

Gently agitate the reaction mixture at room temperature for 2-4 hours. The acidic pH of the buffer facilitates the formation of the hydrazone bond.

-

-

Purification of the Conjugate:

-

The resulting oligonucleotide conjugate can be purified from excess reagents by methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or RP-HPLC.

-

Note on Reactivity: The aldehyde group can also react with primary amines to form a Schiff base.[1] However, this linkage is less stable and typically requires a subsequent reduction step with a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.[1][2] Reactions with hydrazines or semicarbazides are generally preferred as they form more stable hydrazone or semicarbazone linkages without the need for a reduction step.[1]

Visualized Experimental Workflow

The following diagrams illustrate the key processes involved in the use of this compound.

Caption: Workflow for the synthesis of a 5'-aldehyde-modified oligonucleotide.

Caption: General scheme for the post-synthetic conjugation of an aldehyde-modified oligonucleotide.

References

5-Formylindole-CE Phosphoramidite: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the properties, synthesis, and applications of 5-Formylindole-CE Phosphoramidite, a key reagent for the functionalization of oligonucleotides.

Core Properties

This compound is a chemical compound utilized in nucleic acid chemistry to introduce a reactive aldehyde group into synthetic oligonucleotides. This modification is instrumental for the post-synthesis conjugation of oligonucleotides to other molecules, a critical step in the development of therapeutic and diagnostic agents.

The key characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₄₄H₅₀N₃O₇P |

| Molecular Weight | 763.86 g/mol |

| CAS Number | 460355-05-9 |

| Appearance | White to off-white powder |

| Purity | Typically >95% |

| Solubility | Soluble in acetonitrile (B52724) |

| Storage Conditions | -20°C in a desiccated environment |

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to incorporate a formyl (aldehyde) group at a specific position within a DNA or RNA sequence, most commonly at the 5'-terminus. This aldehyde group serves as a versatile chemical handle for a variety of conjugation reactions.

The aldehyde functionality can readily react with nucleophilic groups to form stable covalent bonds. Key reactions include:

-

Hydrazone formation: Reaction with hydrazide- or hydrazine-containing molecules.

-

Oxime ligation: Reaction with aminooxy-functionalized compounds.

-

Reductive amination: Reaction with primary amines to form a Schiff base, which is subsequently reduced to a stable secondary amine linkage.

These conjugation strategies are pivotal in the development of:

-

Targeted drug delivery systems: Attaching therapeutic agents to oligonucleotides that can specifically bind to target cells or tissues.

-

Diagnostic probes: Labeling oligonucleotides with fluorescent dyes, quenchers, or other reporter molecules for use in techniques like PCR and fluorescence in situ hybridization (FISH).

-

Aptamer-drug conjugates: Linking potent small molecule drugs to aptamers that can specifically target disease-related proteins.

-

Immobilization of oligonucleotides: Attaching oligonucleotides to solid supports for applications in microarrays and biosensors.

Experimental Protocols

Incorporation of 5-Formylindole into Oligonucleotides via Automated Solid-Phase Synthesis

This protocol outlines the standard procedure for incorporating this compound at the 5'-terminus of an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

-

This compound

-

Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Anhydrous acetonitrile

Procedure:

-

Preparation of the Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to the standard concentration recommended for your synthesizer (typically 0.1 M).

-

Automated Synthesis:

-

Program the desired oligonucleotide sequence into the synthesizer.

-

In the final coupling cycle, specify the addition of this compound.

-

The synthesis will proceed through the standard cycles of deblocking, coupling, capping, and oxidation.

-

-

Cleavage and Deprotection:

-

Following the completion of the synthesis, the solid support is treated with a deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate (B84403) backbone.

-

The deprotection conditions should be chosen based on the specific protecting groups used for the standard nucleobases in the sequence. The formyl group of the 5-formylindole moiety is generally stable to standard deprotection conditions.

-

-

Purification:

-

The crude, deprotected oligonucleotide containing the 5'-formylindole modification is purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

-

Post-Synthetic Conjugation of a 5'-Formylindole Modified Oligonucleotide with a Hydrazide-Functionalized Molecule

This protocol describes a general method for the conjugation of a purified 5'-formylindole oligonucleotide to a molecule containing a hydrazide group to form a stable hydrazone linkage.

Materials:

-

Purified 5'-formylindole modified oligonucleotide

-

Hydrazide-functionalized molecule (e.g., a fluorescent dye hydrazide, biotin (B1667282) hydrazide, or a peptide with a C-terminal hydrazide)

-

Conjugation buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)

-

Aniline (B41778) (as a catalyst, optional)

-

Nuclease-free water

Procedure:

-

Oligonucleotide Preparation: Dissolve the purified 5'-formylindole modified oligonucleotide in the conjugation buffer to a final concentration of 100-500 µM.

-

Hydrazide Preparation: Dissolve the hydrazide-functionalized molecule in a compatible solvent (e.g., DMSO or the conjugation buffer) to a concentration that is in 10-50 fold molar excess to the oligonucleotide.

-

Conjugation Reaction:

-

Add the hydrazide solution to the oligonucleotide solution.

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight for challenging conjugations. The reaction can be monitored by RP-HPLC.

-

-

Purification of the Conjugate:

-

Once the reaction is complete, the oligonucleotide conjugate is purified from the excess unreacted hydrazide and other reaction components. This is typically achieved by RP-HPLC or size-exclusion chromatography.

-

-

Characterization: The final conjugate should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful conjugation and by UV-Vis spectroscopy to determine the concentration and labeling efficiency.

Visualizations

Caption: Experimental workflow for the synthesis and conjugation of a 5'-formylindole modified oligonucleotide.

Caption: Reaction scheme for the conjugation of a 5'-formylindole oligonucleotide with a hydrazide.

5-Formylindole-CE Phosphoramidite: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylindole-CE Phosphoramidite (B1245037) is a key reagent for the incorporation of an aldehyde functional group into synthetic oligonucleotides. This modification provides a reactive handle for the post-synthetic conjugation of various molecules, including fluorophores, quenchers, and affinity ligands, enabling a wide range of applications in diagnostics, therapeutics, and fundamental research. The stability and solubility of this phosphoramidite are critical parameters that directly impact the efficiency of oligonucleotide synthesis and the quality of the final product. This technical guide provides an in-depth overview of the stability and solubility of 5-Formylindole-CE Phosphoramidite, along with recommended handling procedures and experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄₄H₅₀N₃O₇P | [1] |

| Molecular Weight | 763.86 g/mol | [1] |

| CAS Number | 460355-05-9 | [1] |

| Appearance | Not specified, but phosphoramidites can be powders or viscous oils. |

Stability

The stability of this compound is crucial for its successful use in automated oligonucleotide synthesis. Like most phosphoramidites, it is sensitive to moisture and oxidation.

Solid-State Stability

Proper storage is essential to maintain the integrity of the solid phosphoramidite.

| Parameter | Recommendation |

| Storage Temperature | Freezer storage, -10 to -30°C |

| Storage Conditions | Dry, under an inert atmosphere (e.g., argon) |

| Handling | Minimize exposure to atmospheric moisture and oxygen. |

Solution Stability

Once dissolved for use on a DNA synthesizer, the stability of the phosphoramidite solution is a key factor for efficient coupling.

| Parameter | Value |

| Solvent | Anhydrous Acetonitrile (B52724) |

| Recommended Concentration | 0.1 M |

| Stability in Solution | 2-3 days |

The stability of phosphoramidites in solution is generally limited by degradation pathways involving hydrolysis. The presence of even trace amounts of water in the acetonitrile can lead to a reduction in coupling efficiency.

Solubility

This compound is soluble in anhydrous acetonitrile, the standard solvent used in oligonucleotide synthesis.

| Solvent | Concentration | Volume for 0.25 g |

| Anhydrous Acetonitrile | 0.1 M | 3.27 mL |

For other non-standard solvents, it is recommended to perform small-scale solubility tests before preparing a larger volume for synthesis.

Experimental Protocols

Protocol for Assessing Solution Stability

This protocol outlines a general method for determining the stability of this compound in solution over time using HPLC analysis.

Materials:

-

This compound

-

Anhydrous acetonitrile (DNA synthesis grade)

-

HPLC system with a suitable C18 column

-

Inert gas (Argon or Nitrogen)

-

Autosampler vials with septa

Procedure:

-

Solution Preparation: In a glove box or under a stream of inert gas, accurately weigh a known amount of this compound and dissolve it in the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).

-

Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of the solution to an HPLC vial and perform an analysis to determine the initial purity.

-

Incubation: Store the stock solution in a sealed vial under an inert atmosphere at room temperature, simulating the conditions on a DNA synthesizer.

-

Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from the stock solution and analyze it by HPLC.

-

Data Analysis: For each time point, calculate the peak area of the intact phosphoramidite and any degradation products. Plot the percentage of the intact phosphoramidite as a function of time to determine the stability profile.

Workflow for Stability Assessment

Caption: Workflow for assessing the solution stability of this compound.

Application in Oligonucleotide Synthesis

This compound is used to introduce an aldehyde group into an oligonucleotide, which can then be used for subsequent conjugation reactions.

Reaction Pathway

The aldehyde group introduced by the 5-formylindole moiety can react with various nucleophiles to form stable conjugates.

Caption: Conjugation reactions of 5-formylindole modified oligonucleotides.

Protocol for Oligonucleotide Synthesis and Deprotection

The use of this compound in oligonucleotide synthesis is straightforward and generally does not require significant modifications to standard protocols.

Materials:

-

DNA synthesizer

-

This compound solution (0.1 M in anhydrous acetonitrile)

-

Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent)

-

Deprotection solution (e.g., ammonium (B1175870) hydroxide)

Procedure:

-

Synthesis: Program the desired oligonucleotide sequence into the DNA synthesizer. Assign a specific port for the this compound solution. Standard coupling times are typically sufficient.

-

Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using your standard deprotection protocol (e.g., heating with ammonium hydroxide). The 5-formylindole moiety is stable to these conditions.

-

Purification: Purify the aldehyde-modified oligonucleotide using standard methods such as HPLC or gel electrophoresis.

Conclusion

This compound is a valuable reagent for the functionalization of synthetic oligonucleotides. Understanding its stability and solubility characteristics is paramount for achieving high-quality synthesis results. By adhering to the recommended storage and handling procedures, and by being mindful of its limited stability in solution, researchers can confidently incorporate this modifier into their oligonucleotide-based applications. The provided protocols offer a framework for the use and stability assessment of this important synthetic building block.

References

An In-depth Technical Guide to the Reaction of 5-Formylindole-CE Phosphoramidite with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry, experimental protocols, and applications of 5-Formylindole-CE Phosphoramidite for the modification of oligonucleotides. It focuses on its core reactivity with primary amines via reductive amination, a cornerstone technique for the site-specific conjugation of biomolecules.

Introduction: The Role of 5-Formylindole in Oligonucleotide Synthesis

This compound is a specialized chemical building block used in automated solid-phase oligonucleotide synthesis.[] Its primary function is to introduce a reactive aldehyde group (-CHO) at a specific, predetermined position within a synthetic DNA or RNA strand.[2] This formyl group serves as a versatile chemical handle for post-synthetic modifications.

Unlike modifiers that introduce nucleophilic groups (like amines or thiols), the aldehyde is an electrophilic site. This allows for specific conjugation reactions with nucleophiles, most notably primary amines, to form stable covalent bonds.[3] The indole (B1671886) scaffold provides a rigid, planar structure that can be incorporated into the oligonucleotide backbone with minimal disruption. The this compound itself has no protecting group on the aldehyde, simplifying the deprotection steps following synthesis.[2]

The ability to introduce aldehydes into oligonucleotides has significant implications for various fields, including diagnostics, therapeutics, and fundamental biological research, by enabling the attachment of labels, drugs, or other functional molecules.[4][5][6]

The Core Reaction: Reductive Amination

The reaction between the 5-formylindole moiety on an oligonucleotide and a primary amine is a classic reductive amination. This process involves two key steps:

-

Schiff Base Formation: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a transient carbinolamine intermediate. This intermediate then dehydrates to form an imine, also known as a Schiff base. This reaction is reversible and typically favored under mildly acidic conditions (pH 4-5).[2][7]

-

Reduction: The C=N double bond of the Schiff base is unstable and susceptible to hydrolysis.[2] To create a stable linkage, it is reduced to a secondary amine using a mild reducing agent.[2][7] This reduction step makes the overall process irreversible and yields a stable conjugate.

References

The Cornerstone of Custom Oligonucleotides: An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite (B1245037) chemistry, the gold standard for the chemical synthesis of oligonucleotides. We will delve into the core principles of this powerful technique, detail the experimental protocols for synthesis and modification, and present quantitative data to inform your research and development efforts.

Core Principles of Phosphoramidite Chemistry

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on a solid support, typically controlled pore glass (CPG).[1] This solid-phase approach offers significant advantages, including the ability to drive reactions to completion using excess reagents and simplifying purification by washing away unreacted components after each step. The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA and RNA.[2]

The synthesis cycle consists of four primary chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[1][3] Each cycle results in the addition of a single nucleotide to the growing oligonucleotide chain.

The Four-Step Synthesis Cycle:

-

Deblocking (Detritylation): The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleotide bound to the solid support. This is achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent.[4] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[1] The release of the orange-colored DMT cation can be monitored spectrophotometrically to provide a real-time estimate of the coupling efficiency of the previous cycle.

-

Coupling: In this crucial step, the next phosphoramidite monomer, which is a nucleoside with a reactive phosphoramidite group at the 3'-position and a protected 5'-hydroxyl group, is added to the growing chain. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI).[5][6] The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide.[6][7] This reaction forms a phosphite (B83602) triester linkage.[7]

-

Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[8] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like 1-methylimidazole (B24206) or N,N-dimethylaminopyridine (DMAP).[8][9] This ensures that only the full-length oligonucleotides are extended in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate (B84403) triester, which is analogous to the natural phosphodiester backbone of DNA and RNA.[1][2] This is commonly done using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine.[10] For the synthesis of phosphorothioate-modified oligonucleotides, this step is replaced by a sulfurization reaction.[8]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Visualization of Key Processes

To better illustrate the core concepts of phosphoramidite chemistry, the following diagrams have been generated using the DOT language.

Quantitative Data in Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product. The coupling step is particularly important, as incomplete coupling directly leads to the formation of truncated sequences.

Coupling Efficiency and Overall Yield

The overall theoretical yield of a full-length oligonucleotide can be calculated based on the average coupling efficiency per cycle. Even a small decrease in coupling efficiency can significantly reduce the final yield, especially for longer oligonucleotides.[11]

Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency

| Oligonucleotide Length (bases) | Average Coupling Efficiency: 98.5% | Average Coupling Efficiency: 99.5% |

| 20 | 75.5% | 90.5% |

| 50 | 52.0% | 77.9% |

| 100 | 27.0% | 60.6% |

Data is illustrative and calculated as (Coupling Efficiency)^(Number of couplings).

Coupling Times for Different Activators

The choice of activator can influence the kinetics of the coupling reaction. 4,5-Dicyanoimidazole (DCI) has been shown to be a more effective activator than 1H-tetrazole, leading to significantly shorter coupling times, especially for sterically hindered phosphoramidites.[5][7]

Table 2: Comparison of Coupling Times with Different Activators

| Phosphoramidite | Activator: 1H-tetrazole (min) | Activator: DCI (min) |

| 2'-O-methylguanosine | 6 | 3 |

| Riboguanosine | >25 | 10 |

| 2'-N-Trifluoroacetamido-5'-DMT-uridine | >60 | 25 |

Data sourced from Nucleic Acids Research.[7]

Expected Yields for Unmodified DNA Oligonucleotides

The final yield of a purified oligonucleotide is influenced by the synthesis scale, the length of the oligonucleotide, and the purification method. The following table provides general expectations for the yields of HPLC-purified, unmodified DNA oligonucleotides.

Table 3: General Expected Yields of HPLC-Purified Unmodified DNA Oligonucleotides (in nanomoles)

| Oligonucleotide Length (bases) | 25 nmol scale | 100 nmol scale | 250 nmol scale | 1 µmol scale |

| 5 - 9 | 5 | 10 | - | - |

| 10 - 14 | 2 | 5 | 15 | - |

| 15 - 19 | 3 | 4 | 10 | 30 |

| 20 - 60 | 3 | 5-6 | 15 | 45 |

| 61 - 80 | - | 5-6 | 15 | 45 |

| 81 - 100 | - | - | 15 | 45 |

Data is illustrative and based on information from oligonucleotide synthesis providers.[12][13] Yields for modified oligonucleotides are typically lower and can vary significantly depending on the nature of the modification.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in modified oligonucleotide synthesis.

Solid-Phase Synthesis of a Modified Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide with a single internal modification using an automated DNA synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

-

Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT) at a standard concentration (e.g., 0.1 M in anhydrous acetonitrile).

-

Modified nucleoside phosphoramidite at a standard concentration (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.45 M 1H-tetrazole or 0.5 M DCI in anhydrous acetonitrile).

-

Capping solution A (e.g., acetic anhydride in THF/lutidine) and Capping solution B (e.g., 16% 1-methylimidazole in THF).

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Anhydrous acetonitrile (B52724) for washing.

Procedure:

-

Synthesizer Setup: Ensure the DNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.[6]

-

Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position of the modified phosphoramidite.

-

Synthesis Initiation: Start the synthesis run. The synthesizer will automatically perform the four-step cycle for each nucleotide addition.

-

Deblocking: The 5'-DMT group of the support-bound nucleoside is removed by the deblocking solution. The support is then washed with anhydrous acetonitrile.

-

Coupling: The appropriate phosphoramidite (standard or modified) and activator solution are delivered to the synthesis column. The coupling time for standard bases is typically around 30 seconds, while modified phosphoramidites may require longer coupling times (e.g., 5-10 minutes).[10]

-

Capping: After coupling, the capping solutions are delivered to the column to block any unreacted 5'-hydroxyl groups.

-

Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed phosphite triester linkage.

-

Cycle Repetition: Steps 4-7 are repeated for each subsequent nucleotide in the sequence.

-

Final Deblocking (Optional): After the final coupling cycle, the synthesizer can be programmed to either leave the 5'-DMT group on (DMT-on) for purification purposes or remove it (DMT-off).[10]

-

Post-Synthesis: Once the synthesis is complete, the column containing the solid support with the attached oligonucleotide is removed from the synthesizer.

Cleavage and Deprotection

This protocol describes the removal of the oligonucleotide from the solid support and the removal of all protecting groups.

Materials:

-

Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

-

For labile modifications, milder deprotection reagents like potassium carbonate in methanol (B129727) may be required.[12][14]

-

Heating block or oven.

Procedure:

-

Cleavage: The CPG support is transferred to a sealed vial containing concentrated ammonium hydroxide or AMA. The mixture is heated (e.g., at 55°C for 8-16 hours for standard protecting groups) to cleave the oligonucleotide from the support.[15]

-

Deprotection: The heating also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (e.g., benzoyl, isobutyryl).[13] For oligonucleotides with labile modifications, milder deprotection conditions (e.g., room temperature for a shorter duration) or alternative reagents should be used to prevent degradation of the modification.[14]

-

Evaporation: After deprotection, the solution is cooled, and the ammonia/methylamine is evaporated to dryness using a vacuum concentrator.

-

Resuspension: The crude oligonucleotide pellet is resuspended in a suitable buffer or sterile water.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for purifying oligonucleotides, especially those containing hydrophobic modifications or a 5'-DMT group.[1]

Materials:

-

HPLC system with a UV detector.

-

Reverse-phase HPLC column (e.g., C8 or C18).

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylammonium bicarbonate, pH 7.5).[3]

-

Mobile Phase B: Acetonitrile.

-

Desalting column (e.g., Sephadex G-25).

Procedure:

-

Sample Preparation: The crude oligonucleotide is dissolved in mobile phase A.

-

Injection: The sample is injected onto the equilibrated RP-HPLC column.

-

Elution: A gradient of increasing acetonitrile concentration (mobile phase B) is used to elute the oligonucleotides. The more hydrophobic the oligonucleotide, the higher the acetonitrile concentration required for elution.

-

DMT-on Purification: If the oligonucleotide was synthesized "DMT-on", the full-length product will be significantly more hydrophobic than the truncated "DMT-off" failure sequences and will therefore elute much later.[1]

-

Fraction Collection: Fractions corresponding to the major peak (the full-length product) are collected.

-

DMT Removal (if applicable): For DMT-on purified oligonucleotides, the collected fraction is treated with an acid (e.g., 80% acetic acid) to remove the DMT group.

-

Desalting: The purified oligonucleotide solution is desalted to remove the HPLC buffer salts. This can be done by gel filtration or ethanol (B145695) precipitation.

-

Lyophilization: The desalted oligonucleotide solution is lyophilized to obtain a pure, dry powder.

Quality Control by Mass Spectrometry

Mass spectrometry is an essential tool for confirming the identity and purity of a synthesized oligonucleotide.[2][16]

Materials:

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

-

Appropriate matrix for MALDI-TOF if used.

Procedure:

-

Sample Preparation: A small aliquot of the purified oligonucleotide is prepared according to the instrument's requirements.

-

Analysis: The sample is analyzed by mass spectrometry to determine its molecular weight.

-

Data Interpretation: The observed molecular weight is compared to the calculated theoretical molecular weight of the desired oligonucleotide sequence.[2] This confirms that the correct oligonucleotide has been synthesized and can also reveal the presence of any impurities or modifications.[16][17]

Conclusion

Phosphoramidite chemistry is a robust and versatile method that has enabled the routine synthesis of custom oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.[18][19] Understanding the core principles of this chemistry, optimizing reaction conditions, and employing appropriate purification and analytical techniques are essential for obtaining high-quality modified oligonucleotides. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this powerful technology.

References

- 1. atdbio.com [atdbio.com]

- 2. idtdna.com [idtdna.com]

- 3. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. youtube.com [youtube.com]

- 5. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. glenresearch.com [glenresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. web.colby.edu [web.colby.edu]

- 18. researchgate.net [researchgate.net]

- 19. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aldehyde Modifiers in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of reactive functional groups into synthetic oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications in diagnostics, therapeutics, and nanotechnology. Among the versatile chemical handles available, the aldehyde group stands out for its unique reactivity and utility in bioconjugation. Aldehyde-modified oligonucleotides serve as powerful tools for the covalent attachment of various molecules, including proteins, peptides, fluorophores, and solid supports.[1] This guide provides a comprehensive overview of aldehyde modifiers in DNA synthesis, covering the available chemical tools, protocols for their incorporation and subsequent conjugation, and quantitative data to inform experimental design.

Aldehydes offer a distinct advantage due to their ability to react selectively with specific nucleophiles, such as hydrazines, hydrazides, and aminooxy groups, to form stable hydrazone and oxime linkages, respectively.[1] This chemoselective ligation chemistry is orthogonal to many other common bioconjugation strategies, allowing for precise control over the modification of complex biomolecules.[1] The resulting covalent bonds exhibit considerable stability, particularly oxime linkages, which are more resistant to hydrolysis than hydrazones. Furthermore, the Schiff bases formed from the reaction of aldehydes with primary amines can be stabilized through reduction to form a stable secondary amine linkage.[1]

The introduction of an aldehyde functionality into a DNA sequence can be achieved at the 5'-terminus, 3'-terminus, or at internal positions using specialized phosphoramidite (B1245037) monomers or modified solid supports during automated solid-phase synthesis. This guide will delve into the specifics of these modifiers, providing researchers with the knowledge to select the appropriate tools and methodologies for their specific application, from creating sophisticated DNA-protein conjugates for targeted drug delivery to immobilizing DNA probes on microarrays for high-throughput screening.

Data Presentation: Performance of Aldehyde Modifiers

The successful incorporation of aldehyde modifiers and their subsequent conjugation are dependent on several factors, including the choice of phosphoramidite or solid support, coupling efficiency during synthesis, and the conditions used for deprotection and ligation. While direct comparative studies of all commercially available modifiers under identical conditions are not extensively published, the following tables summarize key quantitative data gathered from various sources to aid in the selection and use of these reagents.

Table 1: Coupling Efficiency of Aldehyde Phosphoramidites

| Phosphoramidite Modifier | Position of Modification | Reported Coupling Efficiency (%) | Coupling Time | Reference |

| 5'-Aldehyde-Modifier C2 Phosphoramidite | 5'-Terminus | >95 | 10 minutes | [2] |

| 5-Formylindole-CE Phosphoramidite | Internal or 5'-Terminus | Not specified, but used successfully in synthesis | Standard | Glen Research |

Table 2: Deprotection Conditions for Aldehyde-Modified Oligonucleotides

| Deprotection Reagent | Temperature (°C) | Time | Notes | Reference |

| Ammonium (B1175870) Hydroxide (30%) | 55 | 8 hours | Standard deprotection for many modifications. | [3] |

| Ammonium Hydroxide/Methylamine (1:1) | 65 | 10 minutes | Ultra-fast deprotection; requires acetyl-protected dC. | Glen Research |

| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | For UltraMILD monomers. | Glen Research |

| 0.5 M LiOH / 3.5 M Triethylamine in Methanol | 75 | 60 minutes | Ammonia-free deprotection. | [4] |

Table 3: Stability of Aldehyde-Derived Linkages

| Linkage Type | Relative Hydrolytic Stability | Half-life (t½) at pH 7.0 | Key Characteristics | Reference |

| Oxime | Very High | Significantly longer than hydrazones | Highly stable, formed from reaction with aminooxy groups. Rate constants for hydrolysis are ~10³-fold lower than simple hydrazones. | [5] |

| Hydrazone | Moderate | Shorter than oximes; e.g., t½ of 183h at pH 7.2 for a specific hydrazone linkage. | Formed from reaction with hydrazine/hydrazide groups. Stability is influenced by substituents. | [6] |

| Reduced Schiff Base (Secondary Amine) | High | Not explicitly quantified in reviewed literature, but generally considered stable. | Formed by reduction of the initial imine linkage with a reducing agent like NaCNBH₃. | [7] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 5'-Aldehyde-Modified Oligonucleotides

This protocol describes the general steps for incorporating a 5'-aldehyde modifier using a phosphoramidite reagent on an automated DNA synthesizer.

Materials:

-

DNA synthesizer

-

5'-Aldehyde Phosphoramidite (e.g., 5'-Aldehyde-Modifier C2 Phosphoramidite with a diol protecting group)

-

Standard DNA phosphoramidites (A, C, G, T) and synthesis reagents (activator, capping, oxidation solutions)

-

Controlled Pore Glass (CPG) solid support

-

Deprotection solution (e.g., concentrated ammonium hydroxide)

-

Reagents for purification (e.g., HPLC grade acetonitrile, triethylammonium (B8662869) acetate)

Methodology:

-

Synthesis: a. Program the desired oligonucleotide sequence into the DNA synthesizer. b. Perform standard solid-phase DNA synthesis cycles for the unmodified portion of the sequence. c. For the final coupling step at the 5'-terminus, use the 5'-aldehyde phosphoramidite. An extended coupling time of 10 minutes is recommended to ensure high efficiency.[2] d. Complete the synthesis with the final capping and oxidation steps.

-

Cleavage and Deprotection: a. Transfer the CPG support with the synthesized oligonucleotide to a sealed vial. b. Add fresh, concentrated ammonium hydroxide. c. Incubate at 55°C for a minimum of 8 hours to ensure complete cleavage from the support and removal of base and phosphate (B84403) protecting groups.[3]

-

Purification: a. After deprotection, evaporate the ammonium hydroxide. b. Resuspend the crude oligonucleotide in an appropriate buffer. c. Purify the oligonucleotide using reverse-phase HPLC or other suitable methods.

-

Aldehyde Deprotection (if applicable): a. If the aldehyde is protected as a diol, treat the purified oligonucleotide with an oxidizing agent. b. Dissolve the oligonucleotide in a suitable buffer (e.g., 15 mM sodium phosphate, pH 5.4). c. Add 50 mM sodium periodate (B1199274) (NaIO₄) and incubate at 4°C for 6 hours in the dark.[7] d. Quench the reaction with sodium sulfite (B76179) (Na₂SO₃).[7] e. The resulting oligonucleotide now has a reactive 5'-aldehyde group.

Protocol 2: Oxime Ligation of an Aldehyde-Modified Oligonucleotide

This protocol outlines the conjugation of an aldehyde-modified oligonucleotide to a molecule containing an aminooxy group.

Materials:

-

5'-Aldehyde-modified oligonucleotide

-

Aminooxy-functionalized molecule (e.g., protein, peptide, or label)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

-

Aniline (B41778) (as a catalyst, optional but recommended)

-

DMSO (for dissolving hydrophobic molecules)

Methodology:

-

Dissolve the 5'-aldehyde-modified oligonucleotide in the reaction buffer.

-

Dissolve the aminooxy-functionalized molecule in the same buffer or a minimal amount of DMSO before adding to the reaction mixture.

-

Add the aminooxy-functionalized molecule to the oligonucleotide solution. A 5 to 10-fold molar excess of the aminooxy compound is typically used.

-

For catalysis, add aniline to a final concentration of 10-100 mM. The reaction is significantly accelerated at a slightly acidic pH (e.g., 4.5-6.0), but can proceed at neutral pH, especially with a catalyst.[8]

-

Incubate the reaction at room temperature or 37°C. The reaction time can vary from a few hours to overnight, depending on the reactants and the presence of a catalyst.[7]

-

Monitor the reaction progress using techniques such as HPLC or gel electrophoresis.

-

Purify the resulting oligonucleotide conjugate to remove unreacted starting materials.

Protocol 3: Reductive Amination of an Aldehyde-Modified Oligonucleotide

This protocol details the conjugation of an aldehyde-modified oligonucleotide to a molecule containing a primary amine, such as a protein or peptide.

Materials:

-

5'-Aldehyde-modified oligonucleotide

-

Amine-containing molecule (e.g., protein with accessible lysine (B10760008) residues)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.5-7.5)

-

Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)

Methodology:

-

Dissolve the 5'-aldehyde-modified oligonucleotide in the reaction buffer.

-

Add the amine-containing molecule to the oligonucleotide solution. The molar ratio will depend on the specific reactants and desired degree of labeling.

-

Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. NaCNBH₃ is a mild reducing agent that selectively reduces the imine (Schiff base) formed between the aldehyde and the amine, without reducing the aldehyde itself.[7]

-

Incubate the reaction at 37°C overnight.[7]

-

Monitor the formation of the conjugate by SDS-PAGE (for protein conjugates) or HPLC.

-

Purify the conjugate to remove excess reagents and unconjugated molecules.

Mandatory Visualizations

Caption: Workflow for synthesis and conjugation of aldehyde-modified oligonucleotides.

Caption: Key bioconjugation reactions of aldehyde-modified oligonucleotides.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

5-Formylindole-CE Phosphoramidite: A Technical Guide to its Properties and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylindole-CE Phosphoramidite (B1245037) is a chemical reagent utilized in solid-phase oligonucleotide synthesis to introduce a reactive aldehyde group at a specific position within a DNA or RNA strand. This modification is of significant interest in various research and drug development applications, as the aldehyde functionality serves as a versatile chemical handle for the covalent attachment of a wide array of molecules, including fluorescent dyes, biotin, peptides, and other reporter groups or therapeutic agents. This guide provides a comprehensive overview of the available spectroscopic properties, chemical characteristics, and detailed protocols for the use of 5-Formylindole-CE Phosphoramidite.

Chemical and Spectroscopic Properties

While comprehensive quantitative spectroscopic data such as molar extinction coefficient and quantum yield for the this compound molecule itself are not extensively documented in publicly available literature, analysis of its core components and related molecules provides valuable insights.

The key functional group is the 5-formylindole moiety. Spectroscopic analysis of 5-formylindole has shown characteristic infrared (IR) absorption bands for the carbonyl group in the range of 1686 cm⁻¹ to 1713 cm⁻¹.

Although the phosphoramidite itself is not designed as a fluorescent label, indole (B1671886) derivatives can exhibit fluorescence. For instance, a related compound, indole-5-carboxamide, displays a broad fluorescence emission spectrum spanning from 330 nm to 580 nm with a quantum yield of approximately 0.11 when incorporated into a polyvinyl alcohol film. This suggests that oligonucleotides modified with 5-formylindole may possess some level of fluorescence, a property that should be considered during the design of fluorescence-based assays.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₄H₅₀N₃O₇P |

| Molecular Weight | 763.86 g/mol |

| Appearance | White to off-white powder |

| Solubility | Acetonitrile (B52724), Dichloromethane |

| Storage | -20°C, under inert atmosphere |

Experimental Protocols

I. Incorporation of this compound into Oligonucleotides

The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer.

Materials:

-

This compound solution in anhydrous acetonitrile (e.g., 0.1 M)

-

Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping reagents, oxidizer)

-

Solid support with the initial nucleoside (e.g., CPG)

-

DNA/RNA synthesizer

Protocol:

-

Preparation: Dissolve the this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M) and install it on a designated port on the synthesizer.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleotide is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane), exposing a free 5'-hydroxyl group.[1]

-

Coupling: The this compound is activated by an activator (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in the final product.[1][2]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a water/pyridine/THF solution).[1][2]

-

-

Final Deblocking: After the final coupling and oxidation step, the terminal 5'-DMT group is typically removed.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and the phosphate backbone) are removed by treatment with a suitable deprotection solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). The aldehyde group of the 5-formylindole moiety is stable to these standard deprotection conditions.[1]

II. Post-Synthetic Modification of Aldehyde-Functionalized Oligonucleotides

The incorporated aldehyde group can be readily conjugated to molecules containing a primary amine, a hydrazide, or a hydroxylamine (B1172632) functionality. The following is a general protocol for conjugation with an amine-containing molecule to form a Schiff base, which is then reduced to a stable secondary amine linkage.

Materials:

-

Aldehyde-modified oligonucleotide, purified and desalted.

-

Amine-containing molecule (e.g., fluorescent dye, biotin-amine).

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0-8.0).

-

Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).

-

Quenching solution (e.g., Tris buffer).

Protocol:

-

Reaction Setup: Dissolve the aldehyde-modified oligonucleotide in the reaction buffer. Add a molar excess (typically 10-50 fold) of the amine-containing molecule.

-

Schiff Base Formation: Incubate the reaction mixture at room temperature for 2-4 hours to allow for the formation of the Schiff base intermediate.

-

Reductive Amination: Add a molar excess of the reducing agent (e.g., sodium cyanoborohydride) to the reaction mixture. The reducing agent selectively reduces the imine bond of the Schiff base to a stable secondary amine linkage.

-

Incubation: Continue the incubation at room temperature for 12-16 hours (overnight).

-

Quenching: Quench the reaction by adding a quenching solution to consume any unreacted reducing agent.

-

Purification: Purify the conjugated oligonucleotide from excess labeling reagents and byproducts using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or reverse-phase HPLC.

III. Characterization of Modified Oligonucleotides

The successful incorporation of the 5-formylindole moiety and subsequent conjugation can be confirmed by a combination of analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the modified oligonucleotide and to separate the labeled from the unlabeled species. The increased hydrophobicity of the 5-formylindole group and the conjugated molecule will result in a longer retention time compared to the unmodified oligonucleotide. |

| Mass Spectrometry (MS) | To confirm the exact mass of the modified oligonucleotide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques to verify the addition of the 5-formylindole phosphoramidite and the subsequent conjugate.[3][4][5] |

| UV-Vis Spectroscopy | To quantify the oligonucleotide concentration (at ~260 nm) and to observe the absorbance spectrum of the conjugated molecule (if it has a chromophore). |

| Fluorescence Spectroscopy | If a fluorescent molecule has been conjugated, fluorescence spectroscopy can be used to confirm successful labeling and to determine the spectroscopic properties of the final conjugate. |

Visualizations

Caption: The four-step cycle of phosphoramidite chemistry for solid-phase oligonucleotide synthesis.

Caption: Workflow for the post-synthetic modification of an aldehyde-functionalized oligonucleotide.

References

The Formylindole Group in Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Among these, the formylindole group stands out as a versatile functional moiety. This technical guide provides an in-depth exploration of the function, synthesis, and application of formylindole-modified oligonucleotides, presenting key data and experimental methodologies for professionals in the field.

Core Functionalities of the Formylindole Group

The 3-formylindole nucleoside is a synthetic analog that can be incorporated into DNA and RNA strands. Its primary functions stem from two key features: the indole (B1671886) ring, which acts as a non-hydrogen bonding base mimic, and the reactive aldehyde group, which serves as a handle for bioconjugation.

-

Universal Base Mimicry : The formylindole group can function as a universal base, capable of pairing with any of the four canonical DNA bases.[1][2] Unlike natural bases that rely on specific hydrogen bonding patterns, the stabilization from indole derivatives primarily arises from base-stacking interactions within the DNA double helix.[3] This property is particularly useful in applications requiring probes for sequences with known degeneracies.

-

Bioconjugation Hub : The aldehyde group on the formylindole moiety is an attractive electrophile for bioconjugation.[1] It allows for the post-synthetic attachment of various molecules, such as fluorescent dyes, peptides, or other reporter groups, through the formation of stable linkages like oximes or hydrazones.[4] This enables the tailored functionalization of oligonucleotides for a wide range of applications.

Synthesis of Formylindole-Modified Oligonucleotides

The incorporation of a formylindole group into an oligonucleotide is achieved during solid-phase synthesis using the phosphoramidite (B1245037) method.[1][] A 3-formylindole nucleoside phosphoramidite is used as a building block in the automated DNA synthesizer.[1] The electron-donating nature of the indole ring provides a degree of stabilization to the aldehyde group, allowing it to be carried through the synthesis cycles.[1]

Below is a generalized workflow for the synthesis and subsequent modification of a formylindole-containing oligonucleotide.

Impact on DNA Duplex Stability

The introduction of a formylindole modification has a notable impact on the thermal stability of DNA duplexes. By disrupting the hydrogen bonding that would be present with a canonical base pair, the formylindole group generally destabilizes the duplex.

| Property | Value | Reference |

| Melting Temperature (Tm) Reduction | 7-10 °C per modification | [1] |

This destabilization is a critical consideration in the design of probes and primers containing this modification. The precise change in Tm can vary depending on the flanking sequences and the base opposite the formylindole moiety.

Key Applications

The unique properties of the formylindole group have led to its use in several key areas of oligonucleotide research and development.

Post-Synthetic Labeling and Bioconjugation

The most prominent application of formylindole is as a site for post-synthetic modification. The aldehyde group's reactivity allows for efficient and specific conjugation with molecules containing aminooxy or hydrazine functionalities.[1][4] This is particularly advantageous for attaching labels that may not be stable under the conditions of oligonucleotide synthesis and deprotection.[6]

The following diagram illustrates the chemical logic of this conjugation.

Probing DNA-Protein Interactions

Universal base analogs like 5-nitroindole (B16589) are used to investigate the importance of specific base contacts in DNA-protein recognition.[2] By replacing a natural base with an indole derivative, researchers can assess whether a protein's binding affinity is dependent on hydrogen bonding with a specific nucleobase or on backbone/shape recognition. While 5-nitroindole is more commonly cited for these studies due to its fluorescent properties, the formylindole group can also serve as a non-hydrogen bonding, sterically similar substitute to probe these interactions.

Mismatch Detection

The destabilizing effect of a universal base analog opposite a natural base can be exploited in mismatch detection assays.[7][8] The presence of a mismatch in a DNA heteroduplex creates a site of local instability.[9] While specific protocols using formylindole for this purpose are not as common as enzymatic cleavage methods,[10] the principle of reduced thermal stability at the mismatch site can be used in techniques like denaturing HPLC or other melt-curve-based analyses.

Experimental Protocols

Protocol for On-Column Oxime Ligation to a Formylindole-Modified Oligonucleotide

This protocol outlines a general procedure for conjugating an aminooxy-modified molecule to an oligonucleotide containing a 3-formylindole residue while the oligo is still on the CPG solid support.

Materials:

-

CPG solid support with synthesized 3-formylindole-containing oligonucleotide

-

Aminooxy-modified molecule (e.g., aminooxy-lactose)[4]

-

Anhydrous DMSO

-

Ammonia/methylamine (B109427) (AMA) solution

-

HPLC system for purification

Procedure:

-

Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence including the 3-formylindole phosphoramidite using a standard automated DNA synthesizer. Keep the final 5'-DMT group on if purification by trityl-on HPLC is desired.

-

Support Preparation: After synthesis, transfer the CPG support to a microcentrifuge tube. Wash the support thoroughly with anhydrous acetonitrile and dry under vacuum.

-

Conjugation Reaction: a. Prepare a solution of the aminooxy-modified molecule in anhydrous DMSO. b. Add the solution to the dried CPG support. c. Allow the mixture to react overnight at room temperature with gentle shaking.[4]

-

Washing: After the reaction, wash the CPG support extensively with acetonitrile to remove excess reagents.

-

Cleavage and Deprotection: a. Treat the CPG support with AMA (30% ammonia/40% methylamine 1:1) for 30-60 minutes at 60-65°C to cleave the oligonucleotide from the support and remove protecting groups.[4] b. Evaporate the AMA solution to dryness.

-

Purification: a. Resuspend the dried oligonucleotide conjugate in an appropriate buffer. b. Purify the conjugate using reverse-phase HPLC or other suitable chromatographic method to separate the desired product from any unconjugated starting material or side products.

-

Analysis: Confirm the identity and purity of the final conjugate using mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Conclusion

The formylindole group is a powerful tool in the oligonucleotide chemist's arsenal. Its dual functionality as both a universal base mimic and a reactive handle for bioconjugation provides a straightforward and efficient means to create functionalized nucleic acids. While its incorporation leads to a predictable destabilization of the DNA duplex, this property can be accounted for in experimental design. For researchers in drug development and diagnostics, formylindole-modified oligonucleotides offer a reliable platform for attaching a diverse array of functional moieties, enabling the development of novel probes, aptamers, and therapeutic agents.

References

- 1. Formylindole Oligonucleotide Modification [biosyn.com]

- 2. benchchem.com [benchchem.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. researchgate.net [researchgate.net]

- 6. atdbio.com [atdbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Mismatch detection in homologous strand exchange amplified by hydrophobic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mismatch detection using heteroduplex analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening for mutations by enzyme mismatch cleavage with T4 endonuclease VII - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 5-Formylindole-CE Phosphoramidite (CAS Number: 460355-05-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylindole-CE Phosphoramidite (B1245037) (CAS No. 460355-05-9) is a specialized chemical reagent employed in nucleic acid chemistry, primarily for the introduction of a reactive aldehyde group at the 5'-terminus of synthetic oligonucleotides. This modification provides a versatile handle for the covalent attachment of various molecules, enabling the development of sophisticated probes, diagnostics, and therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis applications, and the functional characteristics of the resulting modified oligonucleotides.

Physicochemical Properties

While some physical properties such as melting and boiling points have not been formally determined, the fundamental chemical characteristics of 5-Formylindole-CE Phosphoramidite are well-defined.[1]

| Property | Value | Reference(s) |

| CAS Number | 460355-05-9 | [1] |

| Molecular Formula | C₄₄H₅₀N₃O₇P | [2][3] |

| Molecular Weight | 763.86 g/mol | [2][4] |

| IUPAC Name | (2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(3-formyl-1H-indol-1-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite | |

| Synonyms | 5'-Dimethoxytrityl-2'-deoxy-3-formylindole-ribofuranosyl,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | |

| Appearance | Not determined | |

| Melting Point | Undetermined | [1] |

| Boiling Point | Undetermined | |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | [2] |

| Storage | Freezer storage at -10 to -30°C, kept dry | [2] |

| Stability in Solution | 2-3 days in anhydrous acetonitrile | [2] |

Core Application: Oligonucleotide Synthesis

The primary application of this compound is in solid-phase oligonucleotide synthesis to introduce a 5'-terminal aldehyde group. This phosphoramidite is compatible with standard automated DNA/RNA synthesis protocols.

Experimental Protocol: Incorporation of the 5-Formylindole Moiety

The incorporation of the 5-formylindole moiety at the 5'-terminus of an oligonucleotide follows the standard phosphoramidite cycle on an automated synthesizer.

Materials:

-

This compound

-

Anhydrous acetonitrile (diluent)

-

Standard DNA or RNA phosphoramidites and synthesis reagents (activator, capping solutions, oxidizing solution, deblocking solution)

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside

Procedure:

-

Dissolution: Dissolve the this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).

-

Synthesis: The oligonucleotide is synthesized in the 3' to 5' direction using standard phosphoramidite chemistry.

-

Final Coupling Step: In the final coupling cycle, this compound is introduced as the last phosphoramidite to be added to the 5'-terminus of the oligonucleotide. Standard coupling times as recommended by the synthesizer manufacturer are sufficient.[2]

-

Cleavage and Deprotection: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard deprotection methods.[2] No alterations to the standard deprotection protocols are necessary for this modifier.[2] This is a key advantage as the formyl group is stable to these conditions.

-

Purification: The resulting 5'-aldehyde modified oligonucleotide can be purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Caption: Workflow for the synthesis of 5'-aldehyde modified oligonucleotides.

Post-Synthesis Modification and Signaling Pathway Applications